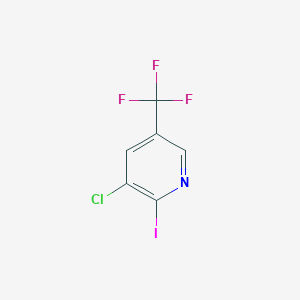

3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSELWKZDQLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579817 | |

| Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134161-12-9 | |

| Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-iodo-5-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, understanding the chemical properties and reactivity of key intermediates is paramount. This compound is a halogenated pyridine derivative of significant interest. The presence of a trifluoromethyl (-CF3) group, along with chloro and iodo substituents, on the pyridine ring creates a versatile scaffold for the synthesis of novel agrochemicals and pharmaceuticals.[1][2][3] The trifluoromethyl group is known to enhance crucial drug-like properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5]

This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and the reactivity of this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Registry Number | 134161-12-9 | [6] |

| Molecular Formula | C₆H₂ClF₃IN | [6][7] |

| Molecular Weight | 307.44 g/mol | [7] |

| Appearance | Liquid or Solid | [6] |

| Melting Point | 39 - 41 °C | [7] |

| Boiling Point | 231.1 °C at 760 mmHg | [6] |

| Density | 2.046 g/cm³ | [6] |

| Flash Point | 93.6 °C | [6] |

| Hazard Profile | Irritant | [7] |

Synthesis and Reactivity

Trifluoromethylpyridines (TFMPs) are critical building blocks in the chemical industry.[2] The synthesis of compounds like this compound typically involves multi-step processes starting from simpler picoline derivatives. A common strategy is the chlorination and subsequent fluorination of a methyl group on the pyridine ring to form the trifluoromethyl moiety, followed by halogenation of the pyridine ring itself.[1]

A key intermediate in the synthesis of many related compounds is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is in high demand for producing various crop-protection products.[1][3] The synthesis of this compound would likely proceed from a similar chlorinated precursor.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Page loading... [guidechem.com]

- 7. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical compound 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. This halogenated pyridine derivative holds significant potential as a key building block in the development of new pharmaceutical agents and agrochemicals, owing to the unique reactivity conferred by its trifluoromethyl, chloro, and iodo substituents. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Core Compound Specifications

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 134161-12-9 |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 307.44 g/mol |

| Melting Point | 39 - 41 °C |

| Appearance | Solid |

Synthesis Methodology

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthetic route involves an initial amination reaction to produce an amino-pyridine intermediate, followed by a Sandmeyer-type reaction to introduce the iodo group.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The initial step involves the selective amination of 2,3-dichloro-5-(trifluoromethyl)pyridine. This reaction preferentially substitutes the chlorine atom at the 2-position of the pyridine ring.

Experimental Protocol:

A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 mole) and a solution of ammonia in ethanol (4.0 moles) is heated in a sealed pressure vessel. The reaction is maintained at a pressure of approximately 50 atm for 10 hours to ensure completion. Upon cooling, the solid product is isolated by filtration and washed with a small volume of cold ethanol to yield 3-chloro-5-(trifluoromethyl)pyridin-2-amine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The second step utilizes a Sandmeyer-type reaction to convert the amino group of the intermediate into an iodo group. This classic transformation proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide ion.

Experimental Protocol:

-

Diazotization: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equivalent) is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 15-30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide (KI) (1.3 equivalents) in water is then added slowly to the diazonium salt solution. The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Characterization Data

The structural identity and purity of the synthesized this compound were confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the electron-withdrawing substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached chloro, iodo, and trifluoromethyl groups. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

(Note: Specific chemical shift values and coupling constants from experimental data are pending and will be updated upon availability.)

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of iodine, chlorine, and the trifluoromethyl group.

(Note: Experimental mass spectral data is pending and will be updated upon availability.)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Applications in Drug Development and Research

While specific signaling pathways involving this compound are not yet elucidated in publicly available literature, its structural motifs are prevalent in many biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. The chloro and iodo substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Researchers can utilize this compound as a key intermediate for the synthesis of novel inhibitors, receptor antagonists, or other potential therapeutic agents.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. As research into this and related compounds progresses, further details on its reactivity, biological activity, and applications will undoubtedly emerge.

Spectroscopic Analysis of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a predictive analysis based on data from structurally analogous compounds. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a comprehensive resource for researchers working with this and similar halogenated pyridine derivatives.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are valuable in the design of novel bioactive molecules and functional materials. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide aims to provide a predictive yet scientifically grounded spectroscopic profile to aid researchers in their synthetic and analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 2-chloro-5-(trifluoromethyl)pyridine, 2,3-dichloro-5-(trifluoromethyl)pyridine, and other halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.6 | Doublet | ~ 2.0 | H-6 |

| ~ 8.1 | Doublet | ~ 2.0 | H-4 |

Note: The presence of two doublets is expected for the two aromatic protons on the pyridine ring. The exact chemical shifts are influenced by the combined electronic effects of the chloro, iodo, and trifluoromethyl substituents.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-6 |

| ~ 148 (quartet, J ≈ 35 Hz) | C-5 |

| ~ 140 | C-4 |

| ~ 132 | C-3 |

| ~ 122 (quartet, J ≈ 275 Hz) | CF₃ |

| ~ 110 | C-2 |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts are estimated based on additive effects of the substituents.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | CF₃ |

Note: The ¹⁹F NMR is expected to show a singlet for the trifluoromethyl group, as there are no adjacent protons or fluorine atoms to cause splitting. The chemical shift is characteristic for a CF₃ group on a pyridine ring.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium - Strong | C=C and C=N stretching (pyridine ring) |

| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |

| 850 - 750 | Strong | C-Cl stretching |

| ~ 700 | Medium | C-I stretching |

| 900 - 650 | Medium - Strong | C-H out-of-plane bending |

Note: The IR spectrum will be characterized by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and various vibrations of the substituted pyridine ring.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 307 | ~ 90 | [M]⁺ (with ³⁵Cl) |

| 309 | ~ 30 | [M]⁺ (with ³⁷Cl) |

| 180 | High | [M - I]⁺ |

| 145 | Medium | [M - I - Cl]⁺ |

| 127 | Medium | [I]⁺ |

| 69 | High | [CF₃]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 ratio).[1][2] The molecular ion peak would be observed at m/z 307 for the ³⁵Cl isotope. Fragmentation would likely involve the loss of the iodine and chlorine atoms, as well as the trifluoromethyl group.

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; or DMSO-d₆) in a clean, dry NMR tube.[3][4]

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -50 to -80 ppm (referenced to an external standard like CFCl₃).

-

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[5][6][7]

-

Place approximately 1-2 mg of the solid this compound into the mortar and grind to a fine powder.[8]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[8]

-

Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.[6][8]

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

Instrumentation and Parameters:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum should be collected using a blank KBr pellet.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

Direct Insertion Probe (for solid samples):

-

Place a small amount of the sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample.

-

-

Gas Chromatography (GC-MS):

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC, which separates the compound before it enters the mass spectrometer.

-

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[9]

-

Mass Range: 50 - 500 amu.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and detailed analytical methodologies for this compound. While the presented data is based on informed predictions from structurally similar compounds, it offers a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The outlined experimental protocols are robust and widely applicable for the characterization of this and other novel halogenated organic molecules. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this promising chemical entity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tutorchase.com [tutorchase.com]

- 3. labs.chem.byu.edu [labs.chem.byu.edu]

- 4. chemscene.com [chemscene.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Ionization Modes: EI : Shimadzu (România) [shimadzu.ro]

In-Depth Technical Guide on the Stability and Storage of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and reactivity in synthetic applications, as well as for maintaining safety in the laboratory.

Overview of Chemical Stability

This compound is a halogenated pyridine derivative. The presence of three distinct functional groups—a chloro group, an iodo group, and a trifluoromethyl group—on the pyridine ring significantly influences its chemical stability and reactivity. The trifluoromethyl group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic substitution reactions. The carbon-iodine bond is generally the weakest among carbon-halogen bonds, suggesting potential sensitivity to light and heat.

While specific degradation kinetics for this exact compound are not extensively published, general principles for similar halogenated and trifluoromethyl-substituted pyridines suggest that the primary degradation pathways are likely to involve hydrolysis, photolysis, and thermal decomposition.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended based on available safety data sheets and information on related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[1] | Minimizes thermal degradation and potential side reactions. |

| Light | Protect from light. Store in an amber or opaque container. | The carbon-iodine bond is known to be light-sensitive, and exposure can lead to photodegradation. |

| Atmosphere | Keep container tightly closed.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage. | Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | Strong oxidizers can react with the compound, leading to degradation. |

Handling Precautions:

-

Avoid all personal contact, including inhalation.[1]

-

Wear protective clothing, gloves, and safety glasses.[1]

-

Use in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The following diagram illustrates the logical relationships for handling and storage to mitigate these degradation routes.

Diagram 1: Recommended storage conditions to mitigate potential degradation pathways.

Experimental Protocols for Stability Assessment (General Framework)

4.1. General HPLC Method Development Parameters

A reverse-phase HPLC method would be the typical starting point for developing a stability-indicating assay.

| Parameter | Typical Starting Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with a modifier like 0.1% formic acid or a buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV, with wavelength selection based on the UV spectrum of the compound |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

4.2. Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

References

Physicochemical Properties of Halogenated Trifluoromethylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated trifluoromethylpyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group and one or more halogen atoms onto the pyridine ring dramatically influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, modulate lipophilicity, and alter the basicity (pKa) of the pyridine nitrogen, all of which are critical parameters for optimizing biological activity, pharmacokinetics, and toxicological profiles.[1][2] The trifluoromethyl group, with its high electronegativity, is a strong electron-withdrawing group, which can significantly impact a compound's resistance to oxidative metabolism.[3][4] This guide provides an in-depth overview of the core physicochemical properties of these compounds, details the experimental protocols for their determination, and presents available data to aid in research and development.

Core Physicochemical Properties

The key physicochemical properties that dictate the behavior of halogenated trifluoromethylpyridines in biological systems are pKa, lipophilicity (logP), solubility, and metabolic stability.

pKa (Acid Dissociation Constant)

The pKa of the pyridinium ion is a measure of the basicity of the pyridine nitrogen. This property is crucial as it influences the ionization state of the molecule at physiological pH, which in turn affects receptor binding, membrane permeability, and solubility. The electron-withdrawing nature of both the trifluoromethyl group and halogen substituents generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine.

Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a molecule's lipophilicity or hydrophobicity. This property is critical for predicting membrane permeability, plasma protein binding, and overall pharmacokinetic behavior. The trifluoromethyl group is known to increase lipophilicity, which can enhance a compound's ability to cross biological membranes.[4]

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. The introduction of a trifluoromethyl group and halogens can have varied effects on solubility, often decreasing it due to an increase in molecular weight and lipophilicity.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450s in the liver. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage. This often leads to a significant increase in the metabolic stability of the parent molecule by blocking potential sites of metabolism.[3]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for a selection of halogenated trifluoromethylpyridines. It is important to note that some of the pKa and logP values are predicted and should be considered as estimates.

Table 1: Physical Properties of Selected Halogenated Trifluoromethylpyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C6H3ClF3N | 181.54 | - | 146-147 | 1.411 at 25°C |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C6H3ClF3N | 181.54 | 32-34[5] | 139-141 | 1.417 at 25°C[6] |

| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | C6H3ClF3N | 181.54 | 32-36[7] | 60-62 at 88 mmHg[7] | 1.4 at 25°C[8] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C6H2Cl2F3N | 215.99 | 8-9[9] | 188.5 at 760 mmHg[9] | 1.542[9] |

Table 2: pKa, logP, and Water Solubility of Selected Halogenated Trifluoromethylpyridines

| Compound Name | pKa (Predicted) | logP (Predicted/Experimental) | Water Solubility |

| 2-Chloro-4-(trifluoromethyl)pyridine | - | - | Data not available |

| 2-Chloro-5-(trifluoromethyl)pyridine | - | - | Insoluble[10] |

| 2-Chloro-6-(trifluoromethyl)pyridine | - | 2.7 (XLogP3)[8] | Data not available |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -3.34 ± 0.10[9] | 3.40720[9] | Data not available |

| Fluazifop-p-butyl* | - | 4.5[5] | 1.1 mg/L at 25°C[5] |

*Fluazifop-p-butyl is an agrochemical containing a 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate structure.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of pKa

The pKa of a compound can be determined by various methods, including potentiometric titration and NMR spectroscopy.

-

Potentiometric Titration:

-

A solution of the compound in deionized water with a known ionic strength (e.g., 0.01 M) is prepared.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. The Henderson-Hasselbalch equation is used for the calculation.

-

-

NMR Spectroscopy:

-

A solution of the compound is prepared in a suitable deuterated solvent (e.g., D2O).

-

The pH of the solution is adjusted by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

1H or 19F NMR spectra are recorded at various pH values.

-

The chemical shifts of protons or fluorine atoms near the basic center (the pyridine nitrogen) will change as a function of pH due to the protonation/deprotonation equilibrium.

-

The pKa is calculated by fitting the chemical shift vs. pH data to the appropriate equation.

-

Determination of logP

The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

-

Shake-Flask Method:

-

A solution of the compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reversed-phase HPLC column (e.g., C18).

-

The retention time of each standard is measured under isocratic conditions with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

The logarithm of the retention factor (log k') is plotted against the known logP values of the standards to create a linear regression.

-

The halogenated trifluoromethylpyridine of interest is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the test compound is determined from its retention time using the calibration curve.[11]

-

Determination of Aqueous Solubility

Solubility can be measured using kinetic or thermodynamic methods.

-

Kinetic Solubility Assay:

-

A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The solution is shaken for a short period (e.g., 1-2 hours).

-

The presence of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS.

-

-

Thermodynamic Solubility Assay:

-

An excess amount of the solid compound is added to an aqueous buffer.

-

The suspension is agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is quantified by a suitable analytical method like HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.

-

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

-

Liver Microsomal Stability Assay:

-

The test compound is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.

-

The metabolic reaction is initiated by the addition of the cofactor NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

-

The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k), and t1/2 = 0.693/k.

-

The intrinsic clearance (CLint) can then be calculated from the half-life.

-

Visualizations

Experimental Workflows

Caption: Experimental workflows for determining key physicochemical properties.

General Metabolic Pathways

Caption: General metabolic pathways for halogenated trifluoromethylpyridines.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 6. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 7. 2-クロロ-6-(トリフルオロメチル)ピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping [yzqyyykj.com]

- 10. iskweb.co.jp [iskweb.co.jp]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity Profile of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and agrochemical research. The presence of three distinct functionalities—a chloro group, a more labile iodo group, and an electron-withdrawing trifluoromethyl group—on the pyridine scaffold imparts a unique and selective reactivity. This document outlines the anticipated reactivity, focusing on regioselective palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols based on established methodologies for structurally related compounds.

Introduction

Halogenated pyridines are pivotal intermediates in the synthesis of a wide range of functional molecules. This compound is of particular interest due to its potential for sequential and site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective manipulation, making this molecule an attractive scaffold for the generation of diverse chemical libraries. The electron-withdrawing trifluoromethyl group further influences the electronics of the pyridine ring, impacting its reactivity in various transformations.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 323.44 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, DMF, and toluene. |

Synthesis

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from the preparation of analogous halogenated pyridines. A common strategy involves the halogenation of a pre-functionalized pyridine ring. For instance, starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a Sandmeyer-type reaction could be employed to introduce the iodo group at the 2-position.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Reactivity Profile and Regioselectivity

The key feature of this compound's reactivity is the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl.[1] This inherent difference allows for highly regioselective functionalization at the 2-position (C-I bond) while leaving the 3-position (C-Cl bond) intact for subsequent transformations.

The electron-withdrawing trifluoromethyl group at the 5-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for the chloro and iodo substituents compared to fluoro derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This section details the expected reactivity of this compound in key palladium-catalyzed cross-coupling reactions, with a focus on regioselective functionalization of the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, the reaction with a boronic acid or ester is expected to proceed selectively at the C-2 position.[1][2]

Reaction Scheme:

Caption: Regioselective Suzuki-Miyaura coupling.

Table 1: Proposed Experimental Protocol for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Aryl/vinyl boronic acid (1.2 equiv.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |

| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Detailed Experimental Protocol:

-

To a dry Schlenk flask, add this compound, the boronic acid derivative, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also expected to be highly regioselective for the C-I bond of the target molecule.[3]

Reaction Scheme:

Caption: Regioselective Sonogashira coupling.

Table 2: Proposed Experimental Protocol for Sonogashira Coupling

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.2 equiv.) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv.) |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Detailed Experimental Protocol:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds and is a powerful tool for synthesizing arylamines. The reaction is anticipated to occur selectively at the C-2 iodo position.[4]

Reaction Scheme:

Caption: Regioselective Buchwald-Hartwig amination.

Table 3: Proposed Experimental Protocol for Buchwald-Hartwig Amination

| Parameter | Condition |

| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |

| Ligand | Xantphos (2-4 mol%) or BINAP (3-6 mol%) |

| Base | NaOtBu (1.5 equiv.) or Cs₂CO₃ (2.0 equiv.) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Detailed Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the mixture to the specified temperature with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Other Potential Reactions

While cross-coupling reactions are the most prominent, other transformations can be envisioned:

-

Nucleophilic Aromatic Substitution (SNAr): Although less reactive than a C-F bond, the C-Cl bond could potentially undergo SNAr with strong nucleophiles under forcing conditions, especially after the C-I bond has been functionalized.

-

Reduction: The C-I and C-Cl bonds can be reduced to C-H bonds using various reducing agents, such as H₂ with a Pd catalyst.

-

Lithiation/Halogen-Metal Exchange: The C-I bond may undergo lithium-halogen exchange with organolithium reagents at low temperatures, providing an alternative route to functionalization at the C-2 position.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR signals can be predicted based on the structure and known chemical shifts of similar compounds.

-

¹H NMR: Two doublets are expected in the aromatic region, corresponding to the protons at the 4 and 6 positions of the pyridine ring. The coupling constant would be characteristic of a meta-coupling.

-

¹³C NMR: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicological properties have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile building block with a predictable and highly useful reactivity profile. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for selective, palladium-catalyzed cross-coupling reactions at the 2-position. This regioselectivity enables the synthesis of a wide array of complex, functionalized pyridine derivatives, making it a molecule of significant interest for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide, although based on analogies with related compounds, provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine (CAS No. 134161-12-9), a key intermediate in pharmaceutical and agrochemical research. The information presented herein is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 339.44 g/mol |

| Appearance | Light brown to brown solid |

| Melting Point | 39-41 °C |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] | P280: Wear eye protection/face protection.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1] Ensure gloves are inspected prior to use and changed frequently, especially after contact with the substance.[1]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[1]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is between 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Packaging: Keep in the original container.

Emergency Procedures

In the event of an emergency, follow these procedures.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with the substance.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: For small spills, sweep up the material, place it in a suitable container for disposal, and clean the area with soap and water. For large spills, dike the area to contain the spill and collect the material for disposal.[1]

Experimental Protocols

While specific experimental protocols citing the use of this compound were not found in the searched resources, this compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The chloro and iodo substituents provide two distinct reaction sites for sequential functionalization. The electron-withdrawing trifluoromethyl group influences the reactivity of the pyridine ring.

Based on the reactivity of similar halo-pyridines, this compound is expected to be a suitable substrate for various palladium-catalyzed cross-coupling reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. The iodo group is expected to be more reactive than the chloro group, allowing for selective coupling at the 2-position.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. Again, selective reaction at the iodo-substituted position is anticipated.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes.

Researchers should refer to general procedures for these types of reactions and optimize the conditions (catalyst, ligand, base, solvent, and temperature) for this specific substrate. Careful reaction monitoring by techniques such as TLC, GC-MS, or LC-MS is recommended.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the material to be released into the environment.

Visualized Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps for the safe laboratory handling of this compound.

References

An In-depth Technical Guide to Trifluoromethylpyridine Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a pyridine ring has become a cornerstone of modern medicinal and agricultural chemistry. Trifluoromethylpyridines are key building blocks in the synthesis of a wide array of bioactive molecules, owing to the unique physicochemical properties imparted by the CF3 group. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable scaffolds, with a focus on practical experimental methodologies and a clear presentation of quantitative data.

The Significance of the Trifluoromethyl Group in Pyridine Chemistry

The strategic incorporation of a trifluoromethyl group can dramatically influence a molecule's biological activity and pharmacokinetic profile. The high electronegativity of the fluorine atoms in a CF3 group leads to a strong electron-withdrawing effect, which can significantly alter the pKa of the pyridine nitrogen and the reactivity of the ring.[1] This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and strengthen binding affinity to biological targets.[1]

Key Synthetic Strategies for Trifluoromethylpyridine Building Blocks

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing precursors.

Halogen Exchange Reactions

One of the most established methods for synthesizing trifluoromethylpyridines is the chlorine/fluorine exchange of a trichloromethylpyridine precursor. This reaction is typically carried out at high temperatures using a fluorinating agent such as hydrogen fluoride (HF) or a metal fluoride. For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals and pharmaceuticals, can be synthesized from 2-chloro-5-(trichloromethyl)pyridine.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 120-150 | 81.1 | [2] |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous Potassium Fluoride | Phase Transfer Catalyst (CTAB) | Reflux in DMSO | 81.1 | [2] |

| 3-Picoline (via simultaneous chlorination and fluorination) | Cl2, HF | Iron-based | >300 | Good | [3] |

Cyclocondensation Reactions

The construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks offers a versatile approach to a wide range of substituted trifluoromethylpyridines. Common trifluoromethylated precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, and trifluoromethyl-α,β-ynones.

A notable example is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone.[4] This methodology has been successfully applied to the synthesis of polysubstituted trifluoromethylpyridines using trifluoromethyl-α,β-ynones.[1][5]

Table 2: Examples of Polysubstituted Trifluoromethylpyridines Synthesized via the Bohlmann-Rahtz Reaction [5]

| Trifluoromethyl-α,β-ynone | β-Enamino Ester/Ketone | Product | Yield (%) |

| 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | Ethyl 3-aminocrotonate | Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | 85 |

| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | 3-Aminopent-3-en-2-one | 3-Acetyl-2-methyl-6-phenyl-4-(trifluoromethyl)pyridine | 78 |

Experimental Protocols

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine (1.0 eq)

-

Anhydrous Potassium Fluoride (2.0-2.4 eq)

-

Cetyltrimethylammonium bromide (CTAB) (6-10% by weight of the starting material)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine in DMSO, add anhydrous potassium fluoride and CTAB.

-

Heat the reaction mixture to reflux and maintain for 5-7 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 2-chloro-5-(trifluoromethyl)pyridine.[2]

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

28% Aqueous Ammonia

Procedure:

-

Charge a 200-ml autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 ml of 28% aqueous ammonia.

-

Heat the mixture to 180°C for 10 hours. The internal pressure will be approximately 20 atm.

-

After the reaction, allow the system to cool to room temperature.

-

The resulting crystals are collected by filtration, washed with water, and dried to yield 2-amino-4-(trifluoromethyl)pyridine.

Table 3: Spectroscopic Data for 2-Amino-4-(trifluoromethyl)pyridine [6]

| Technique | Data |

| ¹H NMR (CDCl₃, δ) | 8.21 (d, J=5.6 Hz, 1H), 6.82 (dd, J=5.2, 1.2 Hz, 1H), 6.68 (s, 1H), 4.71 (br s, 2H) |

| IR (KBr, cm⁻¹) | 3450, 3320 (N-H stretch), 1640 (C=C stretch), 1330 (C-F stretch) |

| MS (EI, m/z) | 162 (M⁺) |

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine building blocks are integral to the development of numerous commercial products and clinical candidates.

Acetyl-CoA Carboxylase (ACCase) Inhibitors

Herbicides containing the trifluoromethylpyridine moiety, such as fluazifop-butyl, function by inhibiting acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis in grasses.

Kinase Inhibitors in Oncology

In medicinal chemistry, the trifluoromethylpyridine scaffold is prevalent in a number of kinase inhibitors developed for cancer therapy. For instance, derivatives of 4-amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as inhibitors of kinases involved in cancer cell proliferation.[1] The PI3K/mTOR signaling pathway is a common target.

General Experimental Workflow

The synthesis of functionalized trifluoromethylpyridines from basic precursors typically follows a multi-step process.

Conclusion

Trifluoromethylpyridine building blocks are indispensable tools in modern organic synthesis, enabling the creation of novel molecules with enhanced biological activity and optimized properties. The synthetic methodologies outlined in this guide, from classical halogen exchange reactions to versatile cyclocondensation strategies, provide a robust toolkit for researchers in drug discovery and agrochemical development. The continued exploration of new synthetic routes and applications of these valuable intermediates will undoubtedly lead to the development of next-generation pharmaceuticals and crop protection agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 5. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules with potential biological activity.[1][2][3] The trifluoromethylpyridine moiety is a key structural motif in many active pharmaceutical and agrochemical ingredients.[1][2][4] 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a valuable building block that allows for selective functionalization due to the differential reactivity of its carbon-halogen bonds.

The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for regioselective Suzuki-Miyaura coupling. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond.[5][6] This principle allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring while preserving the chloro substituent for potential subsequent transformations. These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling at the 2-position of this compound.

Principle of Regioselectivity

The selective Suzuki-Miyaura coupling of this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The general reactivity trend for organohalides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7][8] Consequently, under carefully controlled reaction conditions, the palladium catalyst will preferentially undergo oxidative addition with the C-I bond at the 2-position, initiating the catalytic cycle for C-C bond formation. The C-Cl bond at the 3-position remains largely unreacted, offering a handle for further diversification of the molecule.

Proposed Experimental Protocol

This protocol is a representative procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-(trifluoromethyl)pyridine.

Data Presentation

The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki-Miyaura coupling of this compound. Expected yields are based on analogous reactions reported for similar dihalogenated pyridines.[5][6]

Table 1: Reagents for Selective Suzuki-Miyaura Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand is crucial for reaction efficiency. |

| Base | Activates Boronic Acid | 2.0 - 3.0 | Essential for the transmetalation step. Carbonate and phosphate bases are commonly used. |

| Solvent | Reaction Medium | - | Anhydrous and degassed solvents are critical for reproducible results. |

Table 2: Representative Reaction Conditions and Expected Yields

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 6 | 90-98 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88-96 |

Visualizations

Caption: Experimental workflow for selective Suzuki coupling.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for Sonogashira Reaction of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in medicinal chemistry, natural product synthesis, and materials science for the construction of complex molecular architectures under mild conditions.[2]

The substrate, 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, is a valuable building block in pharmaceutical and agrochemical research due to the presence of multiple functionalizable positions and the electron-withdrawing trifluoromethyl group, which can significantly influence the biological activity of the final compounds. The Sonogashira reaction on this substrate allows for the selective introduction of alkynyl moieties at the 2-position, leveraging the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[3]

These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, including optimized reaction conditions and expected outcomes based on established procedures for structurally similar compounds.

Reaction Principle and Selectivity

The Sonogashira reaction proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves:

-

Oxidative addition of the aryl iodide to the Pd(0) complex.

-

Formation of a copper(I) acetylide from the terminal alkyne, base, and Cu(I) salt.

-

Transmetalation of the acetylide group from copper to the palladium(II) complex.

-

Reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.

A key aspect of the reaction with this compound is the high chemoselectivity for the C-I bond over the C-Cl bond. The general reactivity order for aryl halides in Sonogashira couplings is I > Br > Cl > F.[3] This difference in reactivity allows for the selective alkynylation at the 2-position, leaving the chloro substituent at the 3-position untouched for potential subsequent transformations.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These data are compiled from literature on analogous electron-deficient and di-substituted pyridines and serve as a guideline for reaction optimization.

Table 1: Optimized Reaction Conditions for Sonogashira Coupling

| Parameter | Recommended Condition |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Catalyst Loading | 1-5 mol% |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |

| Co-catalyst Loading | 2-10 mol% |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 2-24 hours |

Table 2: Representative Expected Yields of Sonogashira Coupling with this compound

| Entry | Alkyne | Expected Product | Expected Yield (%)* |

| 1 | Phenylacetylene | 3-Chloro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine | 85-95 |

| 2 | 1-Hexyne | 3-Chloro-2-(hex-1-yn-1-yl)-5-(trifluoromethyl)pyridine | 80-90 |

| 3 | Propargyl alcohol | 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)prop-2-yn-1-ol | 70-85 |

| 4 | (Trimethylsilyl)acetylene | 3-Chloro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine | 90-98 |

*Yields are estimated based on reactions with structurally similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

-

Anhydrous solvents and reagents are crucial for optimal results and to avoid catalyst deactivation.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Silica gel for column chromatography

Detailed Experimental Protocol

-

To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous and degassed THF (5-10 mL per mmol of the pyridine substrate) and triethylamine (2.0-3.0 equiv) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

-

Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

-

Upon completion (typically when the starting material is consumed, as indicated by TLC/LC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-alkynyl-3-chloro-5-(trifluoromethyl)pyridine.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira coupling.

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols: Regioselective Buch-wald-Hartwig Amination of 3-Chloro-2-iodo-5-(trifluoro-methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in pharmaceutical and materials science for synthesizing arylamines, which are prevalent in numerous bioactive molecules. The selective functionalization of dihalogenated pyridines, such as 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, offers a versatile platform for the synthesis of complex molecular architectures by allowing for the stepwise introduction of various substituents.

This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-2 position.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the differences in the carbon-halogen bond strengths, which dictates the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl > F.[2] In the case of this compound, the carbon-iodine (C-I) bond is substantially weaker and thus more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for highly selective amination at the 2-position, leaving the chlorine atom at the 3-position available for subsequent chemical transformations. This chemoselective approach is a powerful strategy for the divergent synthesis of polysubstituted pyridine derivatives.

Experimental Protocols

This section details a general and optimized protocol for the regioselective Buchwald-Hartwig amination of this compound with primary and secondary amines. For specific amine substrates, further optimization of reaction parameters may be necessary.

Materials and Equipment

-

This compound

-